molecular formula C18H20N2O7S2 B2394656 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946343-18-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2394656
CAS No.: 946343-18-6
M. Wt: 440.49
InChI Key: BDABPQFJZRWPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic chemical compound of significant interest in early-stage research and development. This molecule features a hybrid structure incorporating a 1,2-thiazolidine-1,1-dioxide (isothiazolidine sulfone) moiety, a common pharmacophore in medicinal chemistry, linked via an aniline bridge to a 2,3-dihydro-1,4-benzodioxine sulfonamide group. The presence of these distinct functional motifs suggests potential for interaction with a variety of biological targets, though its specific mechanism of action and primary research applications are yet to be fully characterized and depend on the researcher's investigative focus. Compounds with similar sulfonamide and cyclic sulfone groups are often explored in areas such as enzyme inhibition and receptor modulation. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For detailed handling and storage information, please contact our technical support team.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S2/c1-25-16-5-3-13(20-7-2-10-28(20,21)22)11-15(16)19-29(23,24)14-4-6-17-18(12-14)27-9-8-26-17/h3-6,11-12,19H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABPQFJZRWPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating.

Result of Action

By inhibiting CDK2 and disrupting the cell cycle, this compound can potentially halt the proliferation of cells. This effect could be particularly useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isothiazolidin moiety : Contributes to its unique chemical properties.
  • Dihydrobenzo[b][1,4]dioxine : Imparts stability and potential interaction sites for biological targets.
  • Sulfonamide group : Known for diverse biological activities including antibacterial and anticancer effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been identified as a significant inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy as CDK2 inhibitors are known to halt tumor growth by preventing cell division.
  • Antimicrobial Properties : The sulfonamide group is associated with various biological activities including antimicrobial effects. Compounds with sulfonamide moieties have been shown to exhibit antibacterial and antifungal properties .
  • MAPK Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the MAPK pathway, which is critical in many cellular processes including proliferation and survival. This pathway is often targeted in cancer therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isothiazolidinyl Moiety : Achieved through the reaction of suitable thiols with amines under oxidative conditions.
  • Amide Bond Formation : Involves coupling the methoxy-substituted benzene ring with the isothiazolidinyl moiety using coupling agents like EDCI or DCC .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CDK2 InhibitionSignificant inhibition leading to reduced cell proliferation
Antimicrobial EffectsExhibits antibacterial properties
MAPK PathwayPotential inhibition indicating anticancer activity

Case Studies

Case Study 1: CDK2 Inhibition in Cancer Cells
A study demonstrated that this compound effectively inhibited CDK2 activity in vitro. This led to decreased proliferation rates in various cancer cell lines.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics, suggesting its potential for development as an antimicrobial agent.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • A dioxidoisothiazolidin moiety
  • A methoxyphenyl group
  • A benzo[d][1,4]dioxine structure
  • A sulfonamide functional group

These structural elements contribute to its potential biological activities and mechanisms of action.

Enzyme Inhibition

Research has indicated that compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit enzyme inhibitory properties. For instance:

  • Alpha-glucosidase and Acetylcholinesterase Inhibition : Studies have shown that sulfonamides with benzodioxane structures can inhibit these enzymes, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Preliminary studies suggest it could disrupt cell membrane functions in target organisms, leading to cell death . This positions it as a candidate for further investigation in the development of new antimicrobial agents.

Antidiabetic Properties

Some derivatives of sulfonamides have demonstrated significant hypoglycemic effects in animal models. For example, compounds were assessed for their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, showing promising results compared to established drugs like glibenclamide .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionNew sulfonamide derivatives showed potential as inhibitors of alpha-glucosidase and acetylcholinesterase.
Antidiabetic ActivityCertain derivatives exhibited significant blood glucose-lowering effects in diabetic rat models.
Antimicrobial EvaluationSuggested that the compound may possess significant antimicrobial activity through disruption of cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents/Functional Groups Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine Sulfonamide, 1,1-dioxidoisothiazolidine, methoxy N/A
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 1,3,4-Oxadiazole Trifluoromethyl benzamide
892855-27-5 6,7-Dihydro-[1,4]dioxino[2,3-f]benzothiazole Thiophene-2-carboxamide
Sulfentrazone Phenyltriazolinone Difluoromethyl, methylsulfonamide

Key Observations :

  • The target compound’s dihydrobenzodioxine-sulfonamide combination is distinct from analogs in (oxadiazole-carboxamides) and (benzothiazole-carboxamides).

Key Observations :

  • The target’s synthesis may parallel ’s use of carbodiimide coupling (e.g., EDC/HOBt) to link sulfonamide groups to aromatic cores .
  • SnCl2-mediated reductions () and DMF-based reactions () are common in synthesizing diamine intermediates, which could be precursors for the target’s isothiazolidine moiety .
Table 3: Functional and Application Data
Compound Proposed/Reported Activity Functional Group Role Reference
Target Compound Hypothesized enzyme inhibition (e.g., adenylyl cyclases) Sulfonamide for solubility/binding N/A
Compounds 18–21 () Inhibitors of Ca2+/calmodulin-stimulated adenylyl cyclases (chronic pain) Oxadiazole for rigidity, CF3 for lipophilicity
Sulfentrazone () Herbicide (protoporphyrinogen oxidase inhibition) Methylsulfonamide for target interaction

Key Observations :

  • The target’s sulfonamide group may mimic the bioactive sulfonamides in sulfentrazone but with a distinct heterocyclic core .
  • Compared to ’s oxadiazole derivatives, the target’s isothiazolidine-dioxide could offer enhanced metabolic stability or alternative binding modes .

Preparation Methods

Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine

The parent heterocycle undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. Excess chlorosulfonic acid ensures complete conversion, yielding the sulfonyl chloride after 4–6 hours.

Reaction Conditions

  • Reactants : 2,3-Dihydrobenzo[b]dioxine (1 eq), ClSO₃H (3 eq)
  • Solvent : DCM
  • Temperature : 0–5°C (ice bath)
  • Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄

Key Considerations

  • Side Reactions : Over-sulfonation at adjacent positions is mitigated by controlled temperature and stoichiometry.
  • Purification : Recrystallization from ethyl acetate/hexane yields 85–90% pure sulfonyl chloride.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline

Cyclization to Form Isothiazolidine Dioxide

The isothiazolidine dioxide ring is constructed via cyclization of N-(2-chloroethyl)-4-methoxybenzenesulfonamide under basic conditions.

Reaction Pathway

  • Sulfonamide Formation : 4-Methoxybenzenesulfonyl chloride reacts with 2-chloroethylamine in pyridine.
  • Cyclization : Treatment with K₂CO₃ in DMF induces intramolecular nucleophilic substitution, forming the isothiazolidine dioxide ring.

Optimization Data

Parameter Optimal Value
Base K₂CO₃ (2 eq)
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 75%

Nitration and Reduction

To introduce the amine group at the 5-position:

  • Nitration : Treat the cyclized product with HNO₃/H₂SO₄ at 0°C.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 6.85 (d, J = 8.5 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 5.21 (s, 2H, NH₂).

Coupling of Sulfonyl Chloride and Aniline

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride (Section 2) with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (Section 3) via nucleophilic acyl substitution.

Procedure

  • Dissolve the aniline (1 eq) in anhydrous DCM.
  • Add sulfonyl chloride (1.1 eq) and triethylamine (2 eq) dropwise at 0°C.
  • Stir at room temperature for 8–12 hours.

Workup and Purification

  • Quenching : Dilute with water, extract with DCM.
  • Chromatography : Silica gel column (eluent: 3:7 ethyl acetate/hexane).
  • Yield : 70–75%

Spectroscopic Confirmation

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • MS (ESI+) : m/z 481.2 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Sulfonylation

An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple the sulfonic acid with the aniline, though yields are lower (50–60%).

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin enables iterative coupling, but scalability issues limit industrial application.

Comparative Table

Method Yield (%) Purity (%) Scalability
Solution-Phase 75 98 High
Mitsunobu 60 95 Moderate
Solid-Phase 40 90 Low

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis of Sulfonyl Chloride : Minimized by anhydrous conditions and rapid coupling.
  • Oxidation of Amine : Use of N₂ atmosphere during reactions.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances cyclization but complicates purification.
  • DCM vs. THF : DCM offers better solubility for sulfonyl chlorides.

Q & A

Q. How is compound stability assessed under varying storage and experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation via HPLC .
  • Long-Term Stability : Store at -80°C in amber vials with desiccants and assess monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.